![molecular formula C19H19N3O4 B2660539 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 891117-66-1](/img/structure/B2660539.png)
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide
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Description
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide, also known as DMOX, is a compound that has been extensively studied for its potential use in scientific research. DMOX is a member of the family of oxadiazole compounds, which are known for their diverse biological activities. In
Scientific Research Applications
- Researchers have explored the antimicrobial potential of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide. Specifically, derivatives of this compound, such as thiazoles, have demonstrated promising activity against multidrug-resistant Gram-positive pathogens . These derivatives could serve as scaffolds for developing novel antimicrobial candidates.
- Certain N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide derivatives exhibit broad-spectrum antifungal activity. For instance, compounds 9f and 14f have shown efficacy against drug-resistant Candida strains, while ester 8f displayed superior activity against Candida auris compared to fluconazole .
- N,N-dialkyl amides, including N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide, have been utilized as versatile synthons for heterocycle synthesis. These compounds participate in various reactions, such as amination, formylation, and carbonylation, leading to the formation of diverse heterocyclic structures .
- The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate yields 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones. Spectral data confirm the structure of these pyridone derivatives, which may have applications in medicinal chemistry and drug design .
- N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide derivatives have been investigated within the context of antibiotics discovery. Researchers explore their potential as novel scaffolds to combat multidrug-resistant Gram-positive bacteria, addressing the urgent need for effective antimicrobials .
- The compound’s derivatives, such as 4-substituted thiazoles, have shown activity against methicillin and tedizolid/linezolid-resistant Staphylococcus aureus (S. aureus). Additionally, they exhibit favorable activity against vancomycin-resistant Enterococcus faecium .
Antimicrobial Activity
Antifungal Properties
Heterocycle Synthesis
Pyridone Derivatives
Molecular Methods in Antibiotics Discovery
Drug Development Against Resistant Strains
properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-11-5-6-12(2)16(7-11)18-21-22-19(26-18)20-17(23)13-8-14(24-3)10-15(9-13)25-4/h5-10H,1-4H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQDEOHXQLSDIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide |
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